![molecular formula C21H22BrNO3 B1293330 3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone CAS No. 898761-69-8](/img/structure/B1293330.png)

3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of brominated compounds with potential antioxidant properties has been explored in various studies. One such compound is (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives, which were synthesized through bromination and demethylation processes . Similarly, the oxidative spiro-bromocyclization of N-arylpropiolamide mediated by ZnBr2 has been used to synthesize 3-bromo-1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione, demonstrating high efficiency and excellent tolerance of functional groups . Additionally, the construction of mononitrogen heterocycles combining 1-azaspiro[4.n]alkene and 3-benzazocine fragments has been achieved through intramolecular eight-membered Heck cyclization, yielding pentacyclic compounds .

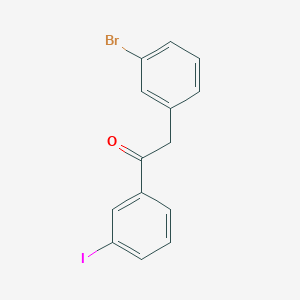

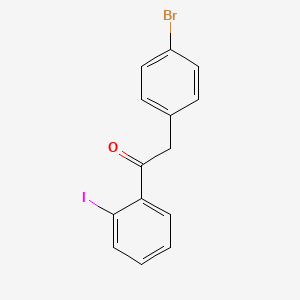

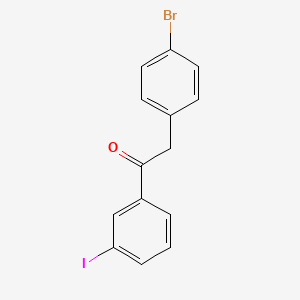

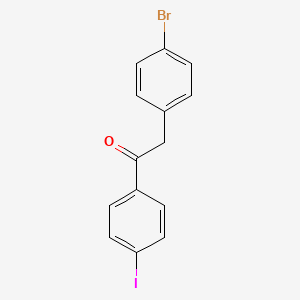

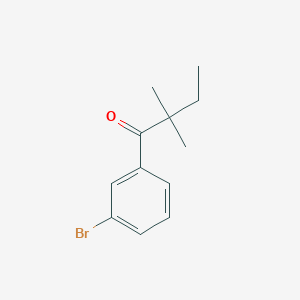

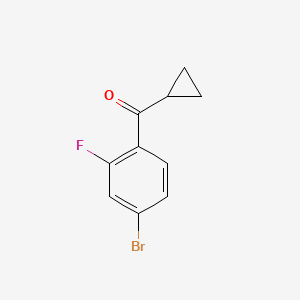

Molecular Structure Analysis

The molecular structures of the synthesized compounds feature complex arrangements, such as the presence of multiple phenolic rings and hydroxyl groups, which contribute to their potent antioxidant activities . The 1-azaspiro[4.5]deca-3,6,9-triene-2,8-dione structure obtained from oxidative spiro-bromocyclization is another example of the intricate molecular architecture that can be achieved through synthetic chemistry . The pentacyclic compounds resulting from the Heck cyclization process further illustrate the diversity of molecular frameworks that can be constructed, including the 1-azaspiro[4.n]alkene fragment and a new eight-membered 3-benzazocine ring .

Chemical Reactions Analysis

The chemical reactions employed in the synthesis of these compounds involve bromination, demethylation, oxidative spiro-bromocyclization, and Heck cyclization. These reactions are crucial for introducing bromine atoms and forming the desired molecular structures. The bromination reaction, in particular, is a common step in the synthesis of bromophenols, which are known for their effective antioxidant power . The oxidative spiro-bromocyclization reaction proceeds efficiently at room temperature and is a testament to the versatility of ZnBr2 as a mediator . The Heck cyclization reaction is noteworthy for its ability to form complex pentacyclic structures with high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, particularly their antioxidant activities, have been evaluated through various assays. The radical scavenging activities of the bromophenols were determined using ABTS, DPPH, DMPD, and superoxide anion radical assays. The total reducing power was examined through Fe3+-Fe2+ transformation, FRAP, and CUPRAC assays, along with ferrous ions (Fe2+) chelating activities . These studies have shown that the synthesized bromophenols possess effective antioxidant power, with phenol 5 being the most potent antioxidant and radical scavenger among the new compounds .

属性

IUPAC Name |

(3-bromophenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO3/c22-19-6-2-5-18(14-19)20(24)17-4-1-3-16(13-17)15-23-9-7-21(8-10-23)25-11-12-26-21/h1-6,13-14H,7-12,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJFKVWCEHOUUPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12OCCO2)CC3=CC(=CC=C3)C(=O)C4=CC(=CC=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643307 |

Source

|

| Record name | (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone | |

CAS RN |

898761-69-8 |

Source

|

| Record name | (3-Bromophenyl){3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。